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molecular formula C9H16O2 B8406151 Butyl cyclopropaneacetate

Butyl cyclopropaneacetate

Cat. No. B8406151
M. Wt: 156.22 g/mol
InChI Key: JMDCQZMLAJENDF-UHFFFAOYSA-N
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Patent
US05011947

Procedure details

Thionyl chloride (10.7 g, 90 mmol) was added to cyclopropaneacetic acid (9.0 g 90 mmol) [J. Med. Chem. 27, 1291 (1984); Chem. Lett., 1273 (1983); J. Org. Chem. 43. 3496 (1978)]. After stirring for 64 hours the liquid was dissolved in ether and added to a solution of butanol (6.7 g, 90 mmol) and triethylamine (9.1 g, 90 mmol) in 100 mL of diethyl ether at 0° C. The mixture was stirred for 16 hours and washed with water. The organic phase was dried over magnesium sulfate and concentrated in vacuo. The residue was distilled at 46° C. at 2 mm of Hg to give 7 g of the title compound. MS(CI): m/e =156 for M+ of C9H16O2.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH:5]1([CH2:8][C:9]([OH:11])=[O:10])[CH2:7][CH2:6]1.[CH2:12](O)[CH2:13][CH2:14][CH3:15].C(N(CC)CC)C>CCOCC>[CH:5]1([CH2:8][C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
9 g
Type
reactant
Smiles
C1(CC1)CC(=O)O
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 64 hours the liquid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 46° C. at 2 mm of Hg

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
C1(CC1)CC(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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